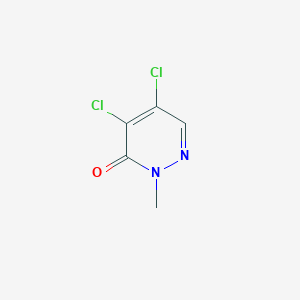

4,5-Dichloro-2-methylpyridazin-3(2h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-5(10)4(7)3(6)2-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKBTCUMGAHRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239376 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-76-6 | |

| Record name | 4,5-Dichloro-2-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dichloro-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dichloro-2-methylpyridazin-3(2h)-one chemical properties and structure

An In-Depth Technical Guide to 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Introduction

This compound is a halogenated heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are a significant scaffold in medicinal and agricultural chemistry, exhibiting a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] This compound, in particular, serves as a crucial and versatile building block in organic synthesis. Its strategic placement of chlorine atoms at the C4 and C5 positions of the pyridazinone ring renders it an excellent electrophilic substrate for nucleophilic substitution reactions, enabling the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a six-membered diazine ring with a ketone group, two chlorine substituents, and an N-methyl group. The presence of these functional groups dictates its chemical behavior and physical properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 933-76-6 | |

| Molecular Formula | C₅H₄Cl₂N₂O | |

| Molecular Weight | 179.00 g/mol | |

| Appearance | Off-white to yellow or brown crystalline powder/solid | [3][4] |

| Melting Point | 87-91 °C | [3] |

| Boiling Point | 197.2 ± 50.0 °C (Predicted) | [5] |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [5] |

| InChI Key | ACKBTCUMGAHRIE-UHFFFAOYSA-N | |

| SMILES | CN1N=CC(Cl)=C(Cl)C1=O | |

| Storage | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [5][] |

Spectroscopic and Crystallographic Data

The structure of this compound has been unequivocally confirmed through various analytical techniques, including NMR spectroscopy and X-ray crystallography.

NMR Spectroscopy

Proton NMR provides a clear diagnostic signature for the molecule.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent | Source |

| 8.18 ppm | Singlet | 1H | C6-H | DMSO-d₆ | [3] |

| 3.70 ppm | Singlet | 3H | N-CH₃ | DMSO-d₆ | [3] |

The presence of a singlet at 8.18 ppm corresponds to the lone proton on the pyridazinone ring, while the singlet at 3.70 ppm confirms the N-methyl group.

X-ray Crystallography

Single-crystal X-ray diffraction studies have provided precise insights into the molecule's three-dimensional structure. The compound crystallizes in the orthorhombic system.[1] A key finding from the crystallographic data is that all non-hydrogen atoms of the molecule lie on a crystallographic mirror plane.[1][7] In the crystal lattice, molecules are linked into one-dimensional chains along the c-axis through weak intermolecular C-H···O hydrogen bonds.[1][7]

Table 3: Crystal Data and Structure Refinement

| Parameter | Value | Source |

| Empirical Formula | C₅H₄Cl₂N₂O | [1] |

| Crystal System | Orthorhombic | [1] |

| Cell Dimensions | a = 6.5157 Å, b = 15.9127 Å, c = 13.5175 Å | [1] |

| Cell Volume | 1401.53 ų | [1] |

| Temperature | 100 K | [1] |

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this compound involves the N-methylation of its precursor, 4,5-dichloropyridazin-3(2H)-one.[3] This reaction is a classic example of nucleophilic substitution where the pyridazinone nitrogen acts as the nucleophile.

Causality in Experimental Design

-

Choice of Methylating Agent: Iodomethane is frequently used due to the high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group.[3] Dimethyl sulfate is an alternative, also effective methylating agent.[1]

-

Role of the Base: A base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is essential.[1][3] Its function is to deprotonate the N-H of the starting pyridazinone, generating a more potent nucleophilic anion which readily attacks the electrophilic methyl group of the alkylating agent.

-

Solvent Selection: Acetonitrile is a common solvent for this reaction as it is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering.[3]

Caption: General workflow for the synthesis of 4,5-dichloro-2-methylpyridazin-3-one.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[3]

-

Reaction Setup: To a round-bottom flask, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol), potassium carbonate (16.8 g, 121.2 mmol), and acetonitrile (80 mL).

-

Addition of Reagent: Add iodomethane (4.0 mL, 64.3 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12 hours.

-

Work-up: After cooling the mixture to room temperature, filter to remove solid potassium carbonate and other salts.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography using dichloromethane as the eluent to afford the pure 4,5-dichloro-2-methylpyridazin-3-one (yields typically around 76%).[3]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two chlorine atoms attached to the heterocyclic ring. These positions are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing effect of the adjacent carbonyl group and the ring nitrogen atoms activates the C-Cl bonds, making them good leaving groups.

This reactivity makes the compound a valuable intermediate for introducing new functional groups onto the pyridazinone core. For instance, it is used in the synthesis of 4-amino-3(2H)-pyridazinones and 5-amino-3(2H)-pyridazinones by reacting it with amine nucleophiles like N-benzylaminoethanol.[3] The regiochemistry of these substitution reactions can often be controlled by the choice of nucleophile and reaction conditions.[8]

Caption: Representative nucleophilic substitution pathways.

Due to this synthetic utility, the compound is a key starting material in programs aimed at developing new pharmaceuticals and agricultural chemicals, such as herbicides and fungicides.[4][]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Table 4: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

| Hazard | H301 | Toxic if swallowed | |

| H315 | Causes skin irritation | ||

| H317 | May cause an allergic skin reaction | ||

| H319 | Causes serious eye irritation | ||

| H335 | May cause respiratory irritation | ||

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | ||

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

-

Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), chemical-resistant gloves, safety goggles, and a lab coat is mandatory.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container under an inert atmosphere at 2-8°C.[5][] The compound should be kept away from incompatible materials.

Conclusion

This compound is a synthetically valuable heterocyclic compound. Its well-defined structure, characterized by spectroscopy and crystallography, provides a solid foundation for understanding its reactivity. The two chlorine substituents serve as versatile handles for introducing molecular diversity through nucleophilic substitution reactions. This reactivity, combined with established synthetic protocols, cements its role as a key intermediate in the discovery and development of new bioactive molecules for the pharmaceutical and agrochemical industries. Proper adherence to safety protocols is essential when handling this toxic and irritating compound.

References

-

Goh, J. H., Fun, H.-K., Rukmini, P. V. R., & Kalluraya, B. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3055. [Link]

-

International Union of Crystallography. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. [Link]

-

PubMed. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. [Link]

-

ResearchGate. (2009). Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. Retrieved from [Link]

- Lattmann, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1).

-

ResearchGate. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Link]

Sources

- 1. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE CAS#: 933-76-6 [m.chemicalbook.com]

- 7. 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: A Technical Guide to 4,5-Dichloro-2-methylpyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-methylpyridazin-3(2H)-one, a halogenated heterocyclic compound, has emerged as a pivotal building block in the realms of medicinal chemistry and agrochemical synthesis. Its unique structural architecture, characterized by a dichlorinated pyridazinone core with a methyl group on the nitrogen atom, imparts a distinct reactivity profile that has been extensively exploited for the generation of diverse and biologically active molecules. This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for professionals engaged in chemical research and development. The pyridazinone ring system is a well-established pharmacophore, known to be present in compounds exhibiting a wide array of biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1] The strategic placement of two chlorine atoms on this scaffold offers reactive handles for nucleophilic displacement, enabling the systematic construction of compound libraries for drug discovery and the development of novel herbicides.[2]

Core Compound Identification

-

Chemical Name: this compound

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, handling, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Weight | 179.00 g/mol | [1][4][5] |

| Appearance | Off-white to yellow crystalline solid | [3] |

| Melting Point | 87-91 °C | [3] |

| ¹H NMR (DMSO-d₆) | δ 8.18 (s, 1H), 3.70 (s, 3H) | [3] |

| Mass Spectrum (m/z) | 179 [M+H]⁺ | [3] |

| InChI Key | ACKBTCUMGAHRIE-UHFFFAOYSA-N | [7] |

Synthesis and Mechanism

The primary route to this compound involves the N-methylation of its precursor, 4,5-dichloropyridazin-3(2H)-one. This alkylation reaction is a cornerstone for accessing this valuable intermediate. The causality behind this experimental choice lies in the acidic nature of the N-H proton of the pyridazinone ring, which can be readily deprotonated by a base to form a nucleophilic anion. This anion then reacts with a methylating agent.

Synthetic Pathway Diagram

Caption: General synthetic scheme for the N-methylation of 4,5-dichloropyridazin-3(2H)-one.

Detailed Experimental Protocol: N-Methylation using Iodomethane

This protocol is a self-validating system, where reaction completion can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopic methods.

Materials:

-

4,5-Dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol)

-

Potassium carbonate (16.8 g, 121.2 mmol)

-

Iodomethane (4.0 mL, 64.3 mmol)

-

Acetonitrile (80 mL)

-

Dichloromethane

Procedure:

-

To a round bottom flask, add 4,5-dichloropyridazin-3(2H)-one, potassium carbonate, and acetonitrile.[3]

-

Add iodomethane to the reaction mixture.[3]

-

Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.[3]

-

After completion, cool the reaction mixture to room temperature.[3]

-

Filter the mixture to remove solid potassium carbonate and its byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[3]

-

Purify the residue by column chromatography using dichloromethane as the eluent to afford this compound as a solid (Typical yield: 76%).[3]

-

Confirm the product structure using ¹H NMR and mass spectrometry.[3]

Chemical Reactivity and Applications

The dichlorinated nature of the pyridazinone ring makes this compound a highly versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient pyridazinone ring facilitates the displacement of the chlorine atoms by a wide range of nucleophiles.[8][9][10] This reactivity is the cornerstone of its utility in constructing diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C5 positions are susceptible to attack by nucleophiles such as amines, phenols, and thiols. This allows for the regioselective introduction of various functional groups, a key strategy in the synthesis of pharmaceutical and agrochemical agents.[5][11] The reaction proceeds through a Meisenheimer-like intermediate, and the regioselectivity can often be controlled by the reaction conditions and the nature of the nucleophile.

Workflow for SNAr Reactions

Caption: A typical experimental workflow for nucleophilic substitution reactions.

Applications in Drug Development and Agrochemicals

-

Pharmaceuticals: The pyridazinone scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound have been investigated for their potential as anticancer, antiangiogenic, and antioxidant agents.[11][12] For instance, it can be used in the synthesis of 4-amino-3(2H)-pyridazinones and 5-amino-3(2H)-pyridazinones.[3]

-

Agrochemicals: This compound serves as a key intermediate in the synthesis of herbicides. Its structure allows for the development of selective herbicides that can control weed growth while minimizing damage to crops, thereby enhancing agricultural productivity.[2]

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause skin and eye irritation, as well as respiratory irritation.

-

Hazard Codes: H301, H315, H317, H319, H335

-

Precautionary Codes: P280, P301 + P310 + P330, P302 + P352, P305 + P351 + P338

-

Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including a dust mask (type N95 or equivalent), eye shields, a face shield, and gloves when handling this compound.

Conclusion

This compound is a compound of significant synthetic utility, underpinned by its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions. Its role as a versatile intermediate in the creation of novel compounds for the pharmaceutical and agrochemical industries is well-established. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively and safely utilize this important chemical building block in their research and development endeavors.

References

-

4,5-Dichloro-2-methyl-3(2H)-pyridazinone (97%). Amerigo Scientific. [Link]

-

This compound. Acta Crystallographica Section E. [Link]

-

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. International Union of Crystallography. [Link]

-

Synthesis of 4,5-dichloro-2-(2,3-dichloro-2-propenyl)-3(2H)-pyridazinone. PrepChem.com. [Link]

-

Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [Link]

-

4,5-Dichloro-2-methyl-3(2H)-pyridazinone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena. [Link]

-

nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Semantic Scholar. [Link]

-

Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. ResearchGate. [Link]

-

Ring Closure Reactions of 4-Chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones: Synthesis of Novel Pyridazino-Fused Ring Systems. MDPI. [Link]

-

data reports 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4- oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [Link]

-

Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

Sources

- 1. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6 [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 4,5-Dichloro-2-methyl-3(2H)-pyridazinone (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cbijournal.com [cbijournal.com]

- 12. scholarena.com [scholarena.com]

Synthesis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4,5-dichloro-2-methylpyridazin-3(2H)-one, a valuable scaffold in medicinal and agricultural chemistry. The document details the strategic importance of this compound, delves into the mechanistic underpinnings of its synthesis from 4,5-dichloropyridazin-3(2H)-one, presents validated experimental protocols, and offers comprehensive characterization data. Furthermore, this guide addresses potential challenges and provides troubleshooting strategies to ensure successful and reproducible synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and application of pyridazinone derivatives.

Introduction: The Strategic Importance of the Pyridazinone Core

Pyridazin-3(2H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. Their versatile chemical nature and diverse biological activities make them privileged scaffolds in the design of novel therapeutic agents and crop protection agents.[1] These compounds are known to exhibit a wide spectrum of biological activities, including cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties.[1] The strategic methylation of the pyridazinone ring, specifically at the N-2 position, is a key chemical modification that can significantly modulate the compound's physicochemical properties and biological activity. The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Reaction Mechanism and Causality: An In-depth Analysis

The synthesis of this compound from 4,5-dichloropyridazin-3(2H)-one is an N-methylation reaction. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This section will dissect the key factors governing this transformation.

Tautomerism of 4,5-Dichloropyridazin-3(2H)-one

The starting material, 4,5-dichloropyridazin-3(2H)-one, can exist in two tautomeric forms: the lactam and the lactim form. The lactam form, with the carbonyl group, is generally the more stable and predominant tautomer. The proton on the nitrogen atom (N-H) in the lactam form is acidic and can be readily removed by a base.

The SN2 Pathway

The N-methylation reaction is initiated by the deprotonation of the 4,5-dichloropyridazin-3(2H)-one at the N-2 position by a suitable base, such as potassium carbonate or sodium hydroxide. This deprotonation generates a nucleophilic pyridazinone anion. This anion then acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent (e.g., iodomethane or dimethyl sulfate) in a concerted fashion. The nucleophile attacks the carbon atom of the methyl group from the side opposite to the leaving group (iodide or sulfate). This "backside attack" results in the formation of a new N-C bond and the simultaneous cleavage of the C-leaving group bond, yielding the desired N-methylated product.

dot

Figure 1: General SN2 mechanism for the N-methylation of 4,5-dichloropyridazin-3(2H)-one.

Regioselectivity: N- vs. O-Alkylation

A potential side reaction in the alkylation of pyridazinones is O-alkylation, leading to the formation of a methoxy-pyridazine derivative. However, N-methylation is generally favored under the described reaction conditions. The regioselectivity is influenced by several factors:

-

Acidity of the N-H bond: The proton on the nitrogen is more acidic than the enolic proton of the lactim tautomer, leading to the preferential formation of the N-anion.

-

Hard and Soft Acid-Base (HSAB) Theory: The nitrogen anion is a "harder" nucleophile compared to the oxygen anion of the lactim tautomer. Methylating agents like iodomethane and dimethyl sulfate are considered "hard" electrophiles, thus favoring reaction at the harder nitrogen center.

-

Reaction Conditions: The choice of a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), can also favor N-alkylation.

Experimental Protocols

Two well-established protocols for the synthesis of this compound are presented below. The choice of protocol may depend on the availability of reagents and the desired scale of the reaction.

dot

Figure 2: General experimental workflow for the synthesis of this compound.

Protocol 1: Methylation using Iodomethane and Potassium Carbonate

This protocol utilizes iodomethane as the methylating agent and potassium carbonate as the base in acetonitrile.

Materials:

-

4,5-Dichloropyridazin-3(2H)-one

-

Iodomethane

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4,5-dichloropyridazin-3(2H)-one (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add iodomethane (1.05 eq) dropwise at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetonitrile and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford this compound as a solid.

Protocol 2: Methylation using Dimethyl Sulfate and Sodium Hydroxide

This protocol employs dimethyl sulfate as the methylating agent and sodium hydroxide as the base in a methanol-water solvent system.

Materials:

-

4,5-Dichloropyridazin-3(2H)-one

-

Dimethyl sulfate

-

Sodium hydroxide

-

Methanol

-

Deionized water

-

Ethanol for recrystallization

Procedure:

-

Dissolve 4,5-dichloropyridazin-3(2H)-one (1.0 eq) in methanol in a round-bottom flask and stir for 15 minutes.

-

Prepare a solution of sodium hydroxide (1.2 eq) in deionized water and add it to the methanol solution with constant stirring until a clear solution is obtained.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add dimethyl sulfate (1.0 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

Continue stirring the reaction mixture at this temperature for 1 hour.

-

Remove the excess methanol by distillation under reduced pressure.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from ethanol to yield pure this compound.[1]

Data Presentation and Compound Characterization

This section provides key physicochemical and spectroscopic data for the starting material and the final product.

Physicochemical Properties

| Property | 4,5-Dichloropyridazin-3(2H)-one | This compound |

| Molecular Formula | C₄H₂Cl₂N₂O | C₅H₄Cl₂N₂O |

| Molecular Weight | 164.98 g/mol | 179.01 g/mol |

| CAS Number | 932-22-9 | 933-76-6 |

| Appearance | White to off-white solid | Off-white to yellow crystalline powder |

| Melting Point | 201-206 °C | 87-91 °C |

Spectroscopic Data for this compound

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.18 (s, 1H), 3.70 (s, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 160.8, 144.3, 140.3, 130.6, 31.4.

-

Mass Spectrum (m/z): 179 [M+H]⁺.

Troubleshooting and Self-Validation

A successful synthesis relies on careful execution and an understanding of potential pitfalls. This section provides a troubleshooting guide for common issues encountered during the synthesis of this compound.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or no product formation | - Inactive or impure reagents.- Insufficient base.- Low reaction temperature or short reaction time. | - Use freshly purified or high-purity reagents.- Ensure the base is anhydrous and used in the correct stoichiometric amount.- Optimize reaction temperature and time, monitoring by TLC. |

| Formation of O-methylated byproduct | - Reaction conditions favoring O-alkylation (e.g., use of a "softer" methylating agent or a non-polar solvent). | - Use a "hard" methylating agent like dimethyl sulfate.- Employ a polar aprotic solvent such as acetonitrile or DMF.- Carefully control the reaction temperature. |

| Presence of starting material in the final product | - Incomplete reaction. | - Increase the reaction time or temperature.- Add a slight excess of the methylating agent. |

| Difficulty in purification | - Formation of closely related byproducts.- Inefficient extraction or chromatography. | - Optimize the chromatographic conditions (solvent system, silica gel activity).- Consider recrystallization from a different solvent system. |

Conclusion

The N-methylation of 4,5-dichloropyridazin-3(2H)-one to afford this compound is a robust and efficient transformation that provides access to a key intermediate for the synthesis of biologically active molecules. A thorough understanding of the underlying SN2 mechanism, careful control of reaction conditions to ensure regioselectivity, and adherence to validated experimental protocols are paramount for a successful outcome. This guide provides the necessary technical details and theoretical background to empower researchers in drug development to confidently synthesize and utilize this important pyridazinone derivative in their research endeavors.

References

-

Goh, J. H., Fun, H.-K., Rukmini, P. V. R., & Kalluraya, B. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. [Link]

- Banerjee, S., et al. (2009). Pyridazin-3(2H)-one derivatives: a new class of potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4246-4249.

Sources

A Comprehensive Spectroscopic Analysis of 4,5-Dichloro-2-methylpyridazin-3(2H)-one (CAS 933-76-6)

Introduction: Defining the Molecule

4,5-Dichloro-2-methylpyridazin-3(2H)-one is a heterocyclic organic compound with the chemical formula C₅H₄Cl₂N₂O. As a derivative of the pyridazinone core, this molecule serves as a crucial building block and synthetic intermediate in the development of novel agrochemicals and pharmaceutical agents.[1] Its utility in constructing more complex molecular architectures makes a thorough understanding of its structural and electronic properties essential for researchers in drug discovery and materials science.

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—used to characterize and confirm the identity and purity of this compound. The interpretation herein is grounded in fundamental principles and validated by published data, offering a self-validating framework for scientists working with this molecule.

Caption: Molecular structure and key identifiers of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

Rationale for Experimental Choices

The choice of deuterated solvent is critical for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures complete dissolution, and its chemical shift, which does not interfere with the signals of interest. The data presented is referenced to an internal standard, tetramethylsilane (TMS), set at 0.00 ppm.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is remarkably simple, which is in itself a key diagnostic feature. It confirms the presence of two distinct, non-coupled proton environments.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 8.18 | Singlet (s) | 1H | H-6 | [2] |

| 3.70 | Singlet (s) | 3H | N-CH₃ |[2] |

The signal at 8.18 ppm corresponds to the single proton attached to the pyridazinone ring at the C-6 position. Its singlet multiplicity confirms the absence of any adjacent protons, which is consistent with the dichlorinated C-4 and C-5 positions. The upfield signal at 3.70 ppm, integrating to three protons, is unequivocally assigned to the methyl group attached to the nitrogen atom (N-2). Its singlet nature is also expected, as there are no protons on the adjacent ring nitrogen.

¹³C NMR Spectroscopy Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆)

| Predicted Shift (δ) ppm | Carbon Assignment | Rationale |

|---|---|---|

| ~158-162 | C-3 (C=O) | Carbonyl carbons in amide-like systems are significantly deshielded and appear far downfield. |

| ~140-145 | C-6 | The carbon is attached to a proton and part of a C=C double bond, placing it in the aromatic/olefinic region. |

| ~130-135 | C-4 / C-5 | These carbons are attached to electronegative chlorine atoms and are part of a double bond, causing significant deshielding. |

| ~128-133 | C-5 / C-4 | Differentiated from C-4 by its proximity to the carbonyl group versus the C-6 carbon. |

| ~35-40 | N-CH₃ | Aliphatic carbon attached to a nitrogen atom, appearing in the typical upfield region. |

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Mass Spectrometry (MS): Molecular Weight and Isotopic Signature Confirmation

Mass spectrometry provides the definitive molecular weight of a compound and offers structural clues through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Analysis of this compound

The presence of two chlorine atoms is the most telling feature in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺˙):

-

M: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The expected relative intensity ratio for this cluster is approximately 9:6:1 .

Table 3: Mass Spectrometry Data

| m/z Value | Ion Assignment | Key Finding | Reference |

|---|---|---|---|

| 179 | [M+H]⁺ | Corresponds to the protonated molecule (C₅H₅Cl₂N₂O⁺) with the most abundant isotopes (³⁵Cl). | [2] |

| 178 | [M]⁺˙ | Expected molecular ion peak for the most abundant isotopes. | Inferred |

| 180 | [M+2]⁺˙ | Isotopic peak confirming the presence of two chlorine atoms. | Inferred |

| 182 | [M+4]⁺˙ | Isotopic peak confirming the presence of two chlorine atoms. | Inferred |

The observation of the protonated molecule [M+H]⁺ at m/z 179 under soft ionization conditions (like Electrospray Ionization, ESI) is a direct confirmation of the compound's molecular weight (179.00 g/mol ).[2]

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use a Quadrupole Time-of-Flight (Q-TOF) or similar mass spectrometer equipped with an ESI source.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Source Parameters: Operate the ESI source in positive ion mode. Optimize parameters such as capillary voltage (~3.5-4.5 kV), cone voltage, and desolvation gas temperature and flow to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Analyze the resulting spectrum, identifying the [M+H]⁺ ion and examining the isotopic cluster around the molecular ion to confirm the presence of two chlorine atoms.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While a specific experimental spectrum for this compound is not available in the cited literature, a robust analysis can be performed based on the known vibrational frequencies of its constituent functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Olefinic C-H (on ring) | Medium |

| 2980-2850 | C-H Stretch | Aliphatic C-H (in CH₃) | Medium |

| 1670-1650 | C=O Stretch | Amide (Lactam) | Strong, Sharp |

| 1600-1550 | C=N Stretch | Ring Imine | Medium-Strong |

| 1480-1420 | C=C Stretch | Ring Alkene | Medium |

| 800-600 | C-Cl Stretch | Chloroalkene | Strong |

The most diagnostic peak in the predicted IR spectrum is the strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the cyclic amide (lactam) functionality, expected around 1660 cm⁻¹. This peak is a definitive indicator of the pyridazin-one structure. The presence of both olefinic and aliphatic C-H stretches, along with strong C-Cl absorptions in the fingerprint region, would further corroborate the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected frequencies for the compound's functional groups.

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides all necessary information. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build a cohesive and irrefutable structural assignment.

Caption: Integrated workflow for the structural confirmation of the title compound.

This workflow demonstrates a logical, self-validating process. Mass spectrometry first confirms the molecular weight and elemental composition (presence of two chlorines). Infrared spectroscopy then validates the presence of key functional groups, particularly the critical carbonyl group. Finally, NMR spectroscopy provides the precise connectivity of the atoms, mapping out the molecular skeleton and confirming the substitution pattern, leading to the unambiguous identification of this compound.

References

-

This reference is not cited in the text but is provided for context on related compounds. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (2010). Bulletin of the Korean Chemical Society. [Link]

-

This reference is not cited in the text but is provided for context on related compounds. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. (2022). IUCrData. [Link]

-

4,5-Dichloro-2-methyl-3(2H)-pyridazinone - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

4,5-Dichloro-2-methyl-3(2H)-pyridazinone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

This compound. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

The Pyridazinone Scaffold: A Privileged Core for Modern Therapeutics

A Technical Guide for Drug Discovery Professionals

Preamble: The Emergence of a "Wonder Nucleus"

The pyridazinone core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged from the periphery of medicinal chemistry to become a "wonder nucleus," a privileged scaffold capable of interacting with a wide array of biological targets.[1][2] Its inherent structural features, including hydrogen bond donors and acceptors, and the ease of functionalization at multiple positions, make it an attractive synthetic target for developing novel therapeutics.[1] This guide provides a comprehensive technical overview of the pyridazinone scaffold, detailing its therapeutic applications across cardiovascular diseases, inflammation, and oncology. It offers field-proven insights into the mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for evaluating the potential of novel pyridazinone-based compounds.

Section 1: Cardiovascular Applications - Beyond Vasodilation

Pyridazinone derivatives first gained prominence for their significant cardiovascular effects, evolving from simple vasodilators to sophisticated inodilators that offer both myocardial contractility enhancement and afterload reduction.[3][4] This dual activity provides a significant advantage in the treatment of conditions like congestive heart failure (CHF).

Mechanism of Action: Inodilation via PDE3 Inhibition & Calcium Sensitization

The primary cardiovascular mechanism for many pyridazinone compounds is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to two key effects:

-

Positive Inotropy: Increased cAMP in cardiomyocytes enhances myocardial contractility.

-

Vasodilation: Increased cAMP in vascular smooth muscle cells promotes relaxation, reducing both preload and afterload on the heart.[6][7]

A select few pyridazinone derivatives, most notably Levosimendan, exhibit an additional, crucial mechanism: calcium sensitization . They bind to cardiac troponin C in a calcium-dependent manner, increasing the sensitivity of the myofilaments to calcium without raising intracellular calcium concentrations.[3][8] This enhances contractility during systole but allows for normal relaxation during diastole, a significant advantage over traditional inotropes that can increase myocardial oxygen demand and arrhythmia risk.[3][4]

Caption: Mechanism of PDE3 inhibition by pyridazinone compounds.

Key Compounds & Structure-Activity Relationship (SAR)

Levosimendan and Pimobendan are the most clinically significant pyridazinone-based cardiotonic agents.[3] Pimobendan, widely used in veterinary medicine for CHF in dogs, acts as a calcium sensitizer and a PDE3 inhibitor.[6][9][10] Levosimendan is used in humans for acutely decompensated severe chronic heart failure.[4][11]

| Compound | Primary Mechanism(s) | Key Indication |

| Levosimendan | Calcium Sensitization, PDE3 Inhibition | Acutely Decompensated Heart Failure (Human)[3][11] |

| Pimobendan | Calcium Sensitization, PDE3 Inhibition | Congestive Heart Failure (Canine)[9][10] |

| Bemoradan | Potent PDE3 Inhibition | Investigational for Heart Failure[5] |

SAR studies reveal critical structural features for cardiotonic activity. The pyridazinone lactam functionality is a key determinant for PDE3 inhibition, with an unsubstituted nitrogen atom often being preferred.[12] The presence of a 6-aryl group was long considered essential for activity, though newer derivatives have challenged this notion.[12][13] Modifications to this aryl group and other positions on the pyridazinone ring are used to fine-tune potency and selectivity.[14]

Section 2: Anti-Inflammatory Applications - Targeting the Inflammatory Cascade

The pyridazinone scaffold is a versatile backbone for the development of potent anti-inflammatory agents, targeting key enzymes and mediators in the inflammatory cascade.[1][15] Derivatives have been developed that show activity against cyclooxygenase (COX), lipoxygenase (LOX), and phosphodiesterases (like PDE4), and can modulate the production of inflammatory cytokines such as TNF-α and various interleukins.[16][17][18]

Mechanism of Action: Multi-Target Inhibition

Pyridazinone derivatives can exert anti-inflammatory effects through several mechanisms:

-

COX/LOX Inhibition: Similar to traditional NSAIDs, some derivatives can inhibit COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis. Others show dual inhibition of both COX and LOX pathways.

-

PDE4 Inhibition: PDE4 is a key regulator of cAMP in immune cells.[16] Inhibition of PDE4 in cells like macrophages and neutrophils elevates cAMP, which in turn suppresses the release of pro-inflammatory mediators like TNF-α, IL-6, and leukotrienes.[16][19]

-

Cytokine Modulation: Many pyridazinone compounds have been shown to directly inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in monocytic cells, a key downstream effect of inhibiting inflammatory signaling pathways like NF-κB.[17][18][20]

Caption: General workflow for screening pyridazinone compounds.

Section 3: Oncological Applications - A New Frontier

Recently, the pyridazinone scaffold has been identified as a promising core for the development of novel anticancer agents.[21][22] Its derivatives have demonstrated activity against a wide range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][21] The mechanisms are diverse, ranging from the inhibition of key kinases involved in cell signaling to the induction of apoptosis.

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

The anticancer potential of pyridazinones stems from their ability to target multiple hallmarks of cancer:

-

Kinase Inhibition: Pyridazinone derivatives have been successfully designed as inhibitors of various protein kinases that are often dysregulated in cancer, such as FER tyrosine kinase, C-Terminal Src Kinase (CSK), and PI3K.[1][9][23] By blocking these kinases, the compounds can disrupt signaling pathways that control cell proliferation, survival, and metastasis.

-

PARP Inhibition: Several pyridazinone-containing drugs, such as Olaparib and Talazoparib, are potent inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[21] These are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

-

Induction of Apoptosis: Numerous studies have shown that pyridazinone derivatives can induce programmed cell death (apoptosis) in cancer cells.[6][22] This is often achieved by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases and the accumulation of poly-ubiquitinated proteins.[22][24]

| Representative Compound/Series | Target/Mechanism | Cancer Type(s) | IC50 / Activity |

| Olaparib | PARP Inhibitor | Ovarian, Breast, Prostate | IC50 = 0.015 µM[21] |

| Talazoparib | PARP Inhibitor | Breast, Prostate | IC50 = 0.0002 µM[21] |

| Pyrido-pyridazinones | FER Tyrosine Kinase Inhibitor | Investigational (Solid Tumors) | Potent inhibition shown in models[1] |

| Diarylurea Pyridazinones | VEGFR-2 Inhibition, Apoptosis | Melanoma, NSCLC, Prostate, Colon | GI50 values from 1.66–100 µM[25] |

| Pyr-1 Derivative | Apoptosis Induction, Proteasome Inhibition | Leukemia, Breast, Lung | CC50 values in low µM to nM range[2][22] |

Section 4: Experimental Protocols - A Practical Guide

The following protocols are provided as a self-validating framework for the initial screening and evaluation of novel pyridazinone compounds.

Protocol: In Vitro PDE3 Inhibition Assay (Fluorescence Polarization)

This assay quantifies PDE3 activity by measuring the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate.[5]

-

Principle: A small, fluorescently labeled cAMP tracer tumbles rapidly in solution, resulting in low FP. When PDE3 hydrolyzes the tracer, the resulting fluorescent monophosphate binds to a larger binding agent, slowing its tumbling and increasing the FP. An inhibitor prevents this hydrolysis, keeping the FP low.[5][22][26]

-

Materials:

-

Recombinant human PDE3A or PDE3B.

-

Fluorescent Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

-

Binding Agent: Specific for the fluorescent monophosphate product.

-

Assay Buffer: 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA.

-

Test Compound (Pyridazinone derivative): Serially diluted in DMSO/Assay Buffer.

-

Positive Control: Milrinone or Cilostazol.[5]

-

Plate: Low-volume, black, 384-well microplate.

-

-

Procedure:

-

Compound Plating: Add 5 µL of serially diluted test compound, positive control, or vehicle control (DMSO) to wells.

-

Enzyme Addition: Add 10 µL of diluted PDE3 enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow inhibitor-enzyme binding.[5]

-

Reaction Initiation: Add 5 µL of the FAM-cAMP substrate solution to initiate the reaction.

-

Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.[5]

-

Reaction Termination: Add 10 µL of the binding agent solution to stop the reaction.

-

Equilibration: Incubate for an additional 30 minutes at room temperature.

-

Measurement: Read the fluorescence polarization on a microplate reader (e.g., Excitation: 485 nm, Emission: 535 nm for FAM).[5]

-

-

Data Analysis: Calculate the percentage of inhibition relative to controls and plot against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[5]

Protocol: Cell-Based Anti-Inflammatory Assay (NO & PGE₂ Inhibition)

This protocol assesses the ability of a compound to inhibit the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E₂ (PGE₂), in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][18]

-

Principle: LPS, a component of bacterial cell walls, potently stimulates macrophages (e.g., RAW 264.7 cell line) to produce NO and PGE₂ via the induction of iNOS and COX-2 enzymes, respectively. Anti-inflammatory compounds will inhibit this production.[18]

-

Materials:

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: DMEM supplemented with 10% FBS.

-

Stimulant: Lipopolysaccharide (LPS) from E. coli.

-

Test Compound & Reference (e.g., Dexamethasone).

-

Reagents for NO Detection: Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in phosphoric acid).[7][18]

-

Reagents for PGE₂ Detection: Commercial PGE₂ ELISA kit.[20]

-

Reagents for Viability: MTT or MTS solution.

-

-

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells (e.g., 5 × 10⁵ cells/well in a 24-well plate) and incubate overnight.[7]

-

Pre-treatment: Replace the medium. Add various concentrations of the test compound or reference drug and incubate for 1 hour.[10]

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the vehicle control. Incubate for 24 hours.[10][18]

-

Supernatant Collection: Collect the cell culture supernatant for NO and PGE₂ analysis.

-

NO Determination (Griess Assay):

-

Mix 100 µL of supernatant with 100 µL of Griess reagent in a 96-well plate.[18]

-

Incubate for 10 minutes at room temperature.

-

Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

PGE₂ Determination (ELISA):

-

Analyze PGE₂ levels in the supernatant according to the manufacturer's protocol for the chosen ELISA kit.[20]

-

-

Cell Viability Assay (MTT/MTS):

-

Assess the viability of the remaining cells to rule out cytotoxicity as the cause of reduced NO/PGE₂ production.[18]

-

-

-

Data Analysis: Normalize NO and PGE₂ production to the LPS-only control. Calculate IC50 values for the inhibition of each mediator.

Protocol: Western Blot for Apoptosis Marker Analysis

This protocol details the detection of key apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) in cancer cells following treatment with a pyridazinone derivative.[8][24]

-

Principle: Apoptosis induction leads to the cleavage and activation of executioner caspases (like Caspase-3) and their substrates (like PARP). Western blotting allows for the specific detection and semi-quantification of these cleaved forms, providing direct evidence of apoptosis.[24]

-

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, Saos-2).[6][24]

-

Test Compound.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Protein Assay Reagent (e.g., BCA assay).

-

SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary Antibodies: Anti-cleaved Caspase-3, Anti-cleaved PARP, Anti-Bax, Anti-Bcl-2, Anti-β-actin (loading control).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of the test compound for a specified time (e.g., 24, 48 hours).[24]

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer.[24]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[24]

-

SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and separate proteins on an SDS-PAGE gel.[24]

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.[24]

-

Blocking: Block the membrane for 1 hour at room temperature.[24]

-

Antibody Incubation: Incubate with primary antibody overnight at 4°C, followed by washing and incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Apply ECL reagent and visualize protein bands using a chemiluminescence imaging system.[8]

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control (β-actin) to compare expression levels across different treatment conditions.[8]

Section 5: Challenges and Future Directions

Despite the immense potential, the development of pyridazinone-based therapeutics faces challenges, primarily concerning bioavailability and target specificity.[27] Achieving selectivity between different PDE isoforms or kinase family members is crucial to minimize off-target effects. Future research will likely focus on leveraging computational modeling and structure-based drug design to enhance potency and selectivity.[28] Furthermore, exploring novel delivery systems and combination therapies could unlock the full therapeutic potential of this remarkable scaffold. The continued investigation into pyridazinone derivatives promises to yield a new generation of targeted therapies for some of the most challenging human diseases.[27]

References

-

Antwi, M. A. et al. (2021). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

-

Mora-VerGara, M. et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS ONE. Available at: [Link]

-

Piaz, V. D. et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Gheorghiade, M. et al. (2006). A review of levosimendan in the treatment of heart failure. Heart Failure Reviews. Available at: [Link]

-

Gracia, J. et al. (2016). Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link]

-

Asano, M. et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Sbraccia, M. et al. (2022). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. Available at: [Link]

-

Taniguchi, H. et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

-

ACS Publications. (n.d.). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Available at: [Link]

-

Abd-Rabo, Z. S. et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available at: [Link]

-

Sarhan, R. M. et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available at: [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

-

Allart-Simon, I. et al. (2019). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo. Cancers. Available at: [Link]

-

ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Available at: [Link]

-

ResearchGate. (n.d.). Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell lines after 48 and 72 h of exposure. Available at: [Link]

-

BPS Bioscience. (n.d.). PDE3B Assay Kit. Available at: [Link]

-

Slideshare. (2018). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Available at: [Link]

-

Khan, H. et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology. Available at: [Link]

-

El-Naggar, A. M. et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Available at: [Link]

-

Slideshare. (2021). Evaluation methods cardiotonic drugs. Available at: [Link]

-

BPS Bioscience. (n.d.). PDE3B Assay Kit. Available at: [Link]

-

Penn State University. (n.d.). Levosimendan: current and possible areas of clinical application: A review. Available at: [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Available at: [Link]

-

ResearchGate. (n.d.). Screening Methods for the Evaluation of Cardiotonic Drugs. Available at: [Link]

-

CORE. (n.d.). Levosimendan: Studies on its mechanisms of action and beyond. Available at: [Link]

-

Kim, H. J. et al. (2011). Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Inhibition of LPS-inducible NO and PGE2 by BSE. (a) MTT assay. RAW264.7.... Available at: [Link]

-

ResearchGate. (2025). Clinical Pharmacology of Levosimendan. Available at: [Link]

-

Sarker, S. D. et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Korean Journal of Pharmacognosy. Available at: [Link]

-

Pagel, P. S. et al. (1996). Comparison of the effects of levosimendan, pimobendan, and milrinone on canine left ventricular-arterial coupling and mechanical efficiency. Basic Research in Cardiology. Available at: [Link]

-

Wu, S.-J. et al. (2017). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Marine Drugs. Available at: [Link]

-

MDPI. (2017). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Available at: [Link]

-

Slideshare. (2015). Evaluation of Drugs used in CCF. Available at: [Link]

-

National Institutes of Health. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Available at: [Link]

-

Hindawi. (n.d.). Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. Available at: [Link]

-

nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

Sources

- 1. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pure.psu.edu [pure.psu.edu]

- 12. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. bpsbioscience.com [bpsbioscience.com]

- 27. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 28. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Herbicidal Mechanism of Action of 4,5-Dichloro-2-methylpyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the herbicidal mechanism of action of 4,5-Dichloro-2-methylpyridazin-3(2H)-one, a member of the pyridazinone class of herbicides. While specific research on this particular molecule is limited, its structural characteristics firmly place it within a well-understood group of active compounds. This guide elucidates the core mechanism by drawing upon extensive research of the pyridazinone class, primarily exemplified by the widely studied herbicide Norflurazon. The primary mode of action is the potent and specific inhibition of phytoene desaturase (PDS), a critical enzyme in the plant carotenoid biosynthesis pathway. Inhibition of PDS leads to a cascade of photodynamic events, culminating in rapid chlorophyll degradation and a characteristic bleaching phenotype, which ultimately results in plant death. This document details the molecular target, the ensuing biochemical and physiological consequences, relevant experimental protocols for mechanism elucidation, and known resistance strategies. It is intended for researchers, scientists, and professionals in the fields of agrochemical development and plant science.

Introduction: The Pyridazinone Class of Herbicides

This compound belongs to the pyridazinone chemical family, classified under the Herbicide Resistance Action Committee (HRAC) Group F1 and the Weed Science Society of America (WSSA) Group 12.[1] These herbicides are known as "bleaching herbicides" due to the distinct white or bleached appearance of treated plants.[1] They are typically applied pre-emergence to control a range of annual grasses and broadleaf weeds.[2] The core mechanism of this class revolves around the disruption of pigment production, specifically the biosynthesis of carotenoids.[1][3]

Carotenoids are vital pigments in plants, serving two primary functions: as accessory pigments for light harvesting in photosynthesis and, more critically, for the photoprotection of chlorophyll.[4][5] They quench excess light energy and scavenge reactive oxygen species (ROS) that are inevitably generated during photosynthesis, thus preventing photooxidative damage to the photosynthetic apparatus.[4][5] The absence of carotenoids leaves chlorophyll exposed to intense light, leading to its rapid destruction and the cessation of photosynthesis.[3][6]

Core Mechanism: Inhibition of Phytoene Desaturase (PDS)

The herbicidal activity of pyridazinones, including this compound, is attributed to their specific inhibition of the enzyme Phytoene Desaturase (PDS).

The Target: Phytoene Desaturase (PDS)

PDS is a key enzyme in the carotenoid biosynthetic pathway, which is located in the plastids.[7][8] This enzyme catalyzes the desaturation of 15-cis-phytoene, introducing two double bonds to form 9,15,9’-tri-cis-ζ-carotene.[8] This is a critical step that converts the colorless phytoene into the initial colored carotenoids of the pathway. The reaction requires a plastoquinone cofactor for the transfer of electrons.[9][10]

Molecular Interaction and Inhibition Kinetics

Pyridazinone herbicides act as potent, non-competitive inhibitors of PDS.[4] Structural studies of PDS have revealed that these herbicides bind to the plastoquinone-binding site of the enzyme.[5][11] By occupying this site, the herbicide blocks the reoxidation of the enzyme's FAD cofactor, effectively halting the desaturation process.[5] This leads to the accumulation of the substrate, phytoene, within the chloroplasts.[7][8]

The inhibitory potency of this class of herbicides is significant. For instance, Norflurazon, a structurally related pyridazinone, exhibits a 50% inhibitory concentration (I50) value against phytoene desaturase in the nanomolar to low micromolar range, indicating a very high affinity for its target enzyme.[6]

Logical Flow: From Molecular Inhibition to Plant Death

The following diagram illustrates the logical progression from the herbicide's molecular action to the ultimate death of the susceptible plant.

Caption: Logical progression from molecular binding to physiological effect.

Physiological and Phenotypic Consequences

The biochemical disruption caused by PDS inhibition manifests in clear and dramatic physiological effects.

-

Accumulation of Phytoene: The immediate biochemical consequence is the buildup of the colorless precursor, phytoene, in the plant tissues.[7]

-

Carotenoid Depletion: The lack of PDS activity prevents the formation of downstream colored carotenoids like β-carotene, lutein, and violaxanthin.

-

Photooxidative Cascade: Without the protective quenching action of carotenoids, the energy absorbed by chlorophyll molecules is transferred to molecular oxygen, generating highly destructive reactive oxygen species (ROS), such as singlet oxygen.[4]

-

Chlorophyll Degradation and Membrane Damage: These ROS rapidly attack and destroy chlorophyll molecules, leading to the characteristic bleaching or whitening of the leaves.[2] The ROS also cause lipid peroxidation, damaging chloroplast and cell membranes, leading to a loss of cellular integrity.

-

Cessation of Photosynthesis and Death: The destruction of the photosynthetic apparatus halts energy production, and the widespread cellular damage leads to the death of the plant.[3]

Quantitative Data

| Herbicide | Target Enzyme | I50 Value (µM) | Chemical Class |

| Norflurazon | Phytoene Desaturase | 0.1 | Pyridazinone |

| Fluridone | Phytoene Desaturase | 0.02 | Pyridinone |

| Flurtamone | Phytoene Desaturase | 0.03 | Furanone |

| Diflufenican | Phytoene Desaturase | 0.03 | Nicotinamide |

Table 1: In vitro I50 values for various herbicides that inhibit phytoene desaturase. Data sourced from Sandmann & Böger (1992).[6]

Experimental Methodologies for Mechanism of Action Studies

Elucidating the mechanism of PDS-inhibiting herbicides involves a combination of biochemical assays and analytical chemistry techniques.

Workflow for Assessing PDS Inhibition

The following diagram outlines a typical experimental workflow to confirm that a compound acts as a PDS inhibitor.

Caption: Workflow for confirming PDS inhibition as the mode of action.

Protocol: In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol is adapted from methodologies designed to measure PDS activity and its inhibition in a cell-free system.[12]

Objective: To determine the concentration-dependent inhibitory effect of this compound on PDS activity.

Materials:

-

Source of active PDS enzyme (e.g., from recombinant E. coli expressing the PDS gene).

-

Phytoene substrate (can be produced using another engineered E. coli strain).

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM DTT).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Cofactors (e.g., Plastoquinone-9, FAD).

-

Reaction termination solvent (e.g., Acetone).

-

HPLC system with a C18 reverse-phase column and photodiode array (PDA) detector.

Procedure:

-

Enzyme Preparation: Prepare a cell-free homogenate from the PDS-expressing E. coli. Centrifuge to obtain a membrane fraction containing the active enzyme.

-

Assay Setup: In a microcentrifuge tube, combine the assay buffer, cofactors, and varying concentrations of the test herbicide. Include a solvent control (no herbicide).

-

Initiate Reaction: Add the phytoene substrate to each tube, followed immediately by the PDS enzyme preparation to start the reaction.

-

Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) in the dark.

-

Stop Reaction: Terminate the reaction by adding cold acetone, which also serves to extract the carotenoids.

-

Extraction: Vortex the mixture and centrifuge to pellet the protein. Transfer the supernatant containing the carotenoids to a new tube.

-

Analysis: Evaporate the solvent under nitrogen and redissolve the residue in a suitable injection solvent. Analyze the sample by HPLC.

-